Rebamipide reacts with hypobromous acid (HOBr), produced by eosinophils and neutrophils in the presence of bromide ions, to yield various products. [] A primary product is 3-bromorebamipide. [] Notably, Rebamipide does not react with hypochlorous acid (HOCl) alone, but in the presence of NaBr, it forms 3-bromorebamipide, suggesting HOBr formation. [] This reaction is relevant to understanding Rebamipide's behavior at inflammation sites. []
Antioxidant activity: Rebamipide acts as a potent hydroxyl radical (•OH) scavenger. [, ] Studies utilizing electron paramagnetic resonance and chemiluminescence assays demonstrate its ability to inhibit •OH generation and scavenge existing radicals, protecting against oxidative stress-related damage. [, , ]
Anti-inflammatory effects: Rebamipide inhibits neutrophil activation, a crucial step in inflammation. [, ] It reduces neutrophil adherence to endothelial cells and downregulates CD18 expression, both induced by inflammatory stimuli. [] This action contributes to its protective effects in inflammatory conditions.
Stimulation of Protective Factors: Rebamipide promotes the production of gastroprotective factors like prostaglandins (PGE2), gastric mucus, and increases gastric mucosal superoxide dismutase (SOD) activity. [, , , ] These actions contribute to its efficacy in treating gastric ulcers and gastritis. []
Modulation of Signaling Pathways: Studies indicate Rebamipide's interaction with various signaling pathways, including NF-κB, MAPK, SIRT1/FoxO3a/Nrf2, and PI3K/AKT. [, , , ] It suppresses TNF-α-mediated NF-κB activation, inhibits IL-1β-induced JNK phosphorylation, and regulates lipid metabolism and inflammation through the SIRT1/FoxO3a/Nrf2 and PI3K/AKT pathways. [, , ]
Rebamipide exhibits poor aqueous solubility, posing challenges for its formulation and delivery. [, ] To enhance its solubility, researchers have explored various approaches, including the formation of salt forms, like Rebamipide lysinate and Rebamipide argininate, and the development of solid dispersions using polymers like pluronic F-127, PEG6000, PVP K30, and TPGS. [, , ]
Gastrointestinal Protection: Extensive research focuses on Rebamipide's protective effects in various gastrointestinal conditions. [, , , , ] It demonstrates efficacy in treating gastric ulcers, gastritis, and mitigating NSAID-induced gastrointestinal damage. [, , , , ] Its ability to enhance mucosal defense mechanisms and scavenge free radicals contributes to these protective effects. [, , , , ]
Oral Mucositis: Studies demonstrate the effectiveness of Rebamipide gargle in alleviating chemotherapy-induced oral mucositis. [, ] It promotes mucosal healing and reduces inflammation, improving patient comfort and quality of life. [, ]
Dry Eye Disease: Rebamipide shows promise in treating dry eye disease by promoting mucin production and reducing inflammation on the ocular surface. [, , , ] Animal studies demonstrate its ability to increase mucin-like substances in the conjunctiva and cornea, improving tear film stability and ocular surface health. [, , , ]
Inflammatory Diseases: Research suggests Rebamipide's potential therapeutic benefit in a variety of inflammatory conditions, including arthritis and colitis. [, , ] Animal models demonstrate its ability to attenuate disease severity by modulating immune responses, reducing inflammation, and protecting against tissue damage. [, , ]
Atherosclerosis: Studies in ApoE-deficient mice indicate Rebamipide's potential in ameliorating atherosclerosis. [] It reduces plaque formation, improves lipid metabolism, and modulates inflammatory responses, highlighting its potential as a therapeutic agent for cardiovascular diseases. []
Gut Microbiota Modulation: Research suggests that Rebamipide, particularly in combination with NSAIDs, can modulate the gut microbiota composition and diversity in mice. [] This finding warrants further investigation to understand its implications for gut health and disease. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7